2-(4-Bromophenyl)ethanol
Overview
Description
2-(4-Bromophenyl)ethanol is a compound of interest in various chemical and pharmaceutical applications. Its synthesis and properties have been the subject of research to understand its potential applications and behavior in different reactions.
Synthesis Analysis
The synthesis of related bromophenyl compounds involves careful selection of reactants and conditions to achieve high purity and yield. For example, a procedure for synthesizing a propylphenyl variant demonstrated reduced side-products and efficient purification, indicating the importance of methodological advancements in the synthesis of bromophenyl alcohols (Hashmi et al., 2006).
Molecular Structure Analysis
Structural analyses often involve X-ray diffraction or NMR spectroscopy to determine the configuration and conformation of bromophenyl ethanol derivatives. The crystal structure of a related compound provided insights into the arrangement and interactions at the molecular level, facilitating the understanding of its chemical behavior (He et al., 2011).
Chemical Reactions and Properties
Bromophenyl ethanol derivatives participate in various chemical reactions, showcasing their reactivity and functional applicability. For instance, their involvement in cascade reactions for synthesizing polycyclic aromatic hydrocarbons highlights their utility in complex organic syntheses (Iwasaki et al., 2015).
Physical Properties Analysis
The physical properties of 2-(4-Bromophenyl)ethanol, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical processes. While specific data for 2-(4-Bromophenyl)ethanol are not provided, closely related compounds exhibit well-characterized physical properties essential for their practical use (Reis et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, define the versatility of 2-(4-Bromophenyl)ethanol. Research into similar compounds sheds light on these aspects, guiding their application in synthetic chemistry and material science (Abdel-Wahab et al., 2023).
Scientific Research Applications
Cyclisation Studies
The cyclisation of derivatives of 2-(4-Bromophenyl)ethanol, like 2′-carboxy-4-bromocarbanilide, has been studied. The research shows that cyclisation results in the formation of complex products under varying pH conditions. This study provides insights into the reaction mechanisms and equilibrium processes involved in the cyclisation of these compounds, which is crucial for understanding their chemical behavior in different environments (Taylor, 1968).
Synthesis Improvement
An improved synthesis method for 2-(4-Propylphenyl)ethanol, a compound structurally similar to 2-(4-Bromophenyl)ethanol, significantly reduces side-products. This advancement highlights the importance of developing efficient synthesis methods for related compounds, which can be crucial in pharmaceutical and chemical industries (Hashmi et al., 2006).
Lipase-Mediated Resolution
The resolution of related compounds like 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol using lipase-mediated processes demonstrates the potential of enzymatic methods in the selective synthesis of derivatives of 2-(4-Bromophenyl)ethanol. Such methods offer a high degree of specificity and efficiency, which are valuable in the production of enantiomerically pure compounds (Conde et al., 1998).
Photophysical Properties
The study of the photophysical properties of derivatives of 2-(4-Bromophenyl)ethanol, like phthalocyanines modified with optically active alcohols, provides insights into their potential applications in photochemical and biological fields. The variations in quantum yield and interactions with cellular components underscore the significance of these compounds in developing novel materials and therapeutic agents (Ramos et al., 2015).
Enantiomeric Separation
The efficient separation of enantiomers of related compounds, such as β-adrenergic blockers from bromohydrin precursors, highlights the importance of chirality in pharmaceutical applications. The development of highly selective methods for enantiomeric separation is critical in the synthesis of drugs and other bioactive compounds (Kapoor et al., 2005).
Extraction Studies
Research on the extraction of phenolic alcohols, structurally related to 2-(4-Bromophenyl)ethanol, from aqueous solutions using emulsion liquid membranes reveals methods for isolating these compounds from complex mixtures. This finding is significant for industrial applications where the purification and concentration of specific compounds are required (Reis et al., 2006).
Safety And Hazards
2-(4-Bromophenyl)ethanol is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It is also harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(4-bromophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOSJSPFNDUAFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196871 | |
Record name | p-Bromophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)ethanol | |
CAS RN |
4654-39-1 | |
Record name | 2-(4-Bromophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4654-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Bromophenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004654391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Bromophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-bromophenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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